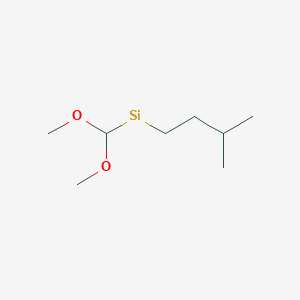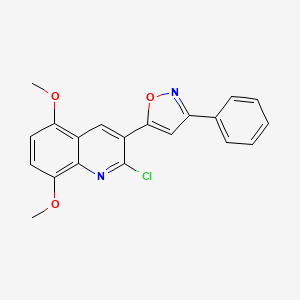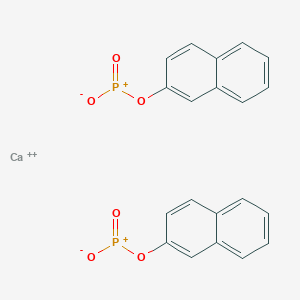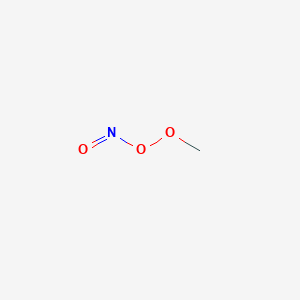![molecular formula C21H45N3 B14241976 N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine CAS No. 397263-04-6](/img/structure/B14241976.png)
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine is a chemical compound known for its unique structure and properties. It is a diamine compound, which means it contains two amine groups. This compound is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine typically involves the reaction of 1-azacyclohexadecane with 1,3-dibromopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl halides; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of N1-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or biomolecules, which can modulate various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine is unique due to its large azacyclohexadecane ring, which imparts distinct steric and electronic properties. This structural feature enhances its ability to form stable complexes and interact with a wide range of molecular targets, making it more versatile compared to other similar compounds.
Propriétés
Numéro CAS |
397263-04-6 |
|---|---|
Formule moléculaire |
C21H45N3 |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
N'-[3-(azacyclohexadec-3-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H45N3/c22-16-13-19-23-18-12-15-21-14-10-8-6-4-2-1-3-5-7-9-11-17-24-20-21/h21,23-24H,1-20,22H2 |
Clé InChI |
YOFXVVRYTXXYRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCC(CNCCCCCC1)CCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)




![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)

![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
